![molecular formula C26H28N2O6S2 B284798 N-acetyl-N-(4-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B284798.png)
N-acetyl-N-(4-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N-(4-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide, commonly known as DAS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. DAS has been found to possess anti-tumor properties and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of DAS is not fully understood. However, it is believed that DAS inhibits the activity of an enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DAS has been found to have several biochemical and physiological effects. In addition to inhibiting CAIX activity, DAS has been shown to decrease the expression of several genes that are involved in cancer cell proliferation and survival. DAS has also been found to decrease the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DAS in lab experiments is its specificity towards CAIX. This makes it a useful tool for studying the role of CAIX in cancer cells. However, DAS has some limitations as well. For example, it has low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on DAS. One area of interest is the development of more efficient synthesis methods for DAS. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to DAS treatment. Additionally, further studies are needed to fully understand the mechanism of action of DAS and its potential use in combination with other cancer treatments.
Synthesemethoden
The synthesis of DAS involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-acetyl-4-aminobenzene sulfonamide in the presence of a base. This reaction results in the formation of N-acetyl-N-(4-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
DAS has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that DAS inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. DAS has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Eigenschaften
Molekularformel |
C26H28N2O6S2 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
N-[4-[acetyl-(2,4-dimethylphenyl)sulfonylamino]phenyl]-N-(2,4-dimethylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C26H28N2O6S2/c1-17-7-13-25(19(3)15-17)35(31,32)27(21(5)29)23-9-11-24(12-10-23)28(22(6)30)36(33,34)26-14-8-18(2)16-20(26)4/h7-16H,1-6H3 |
InChI-Schlüssel |
ABWJFHYLNNLIFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3)C)C)C(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3)C)C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![N-{3-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284737.png)
![Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B284739.png)
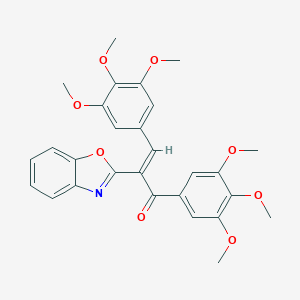
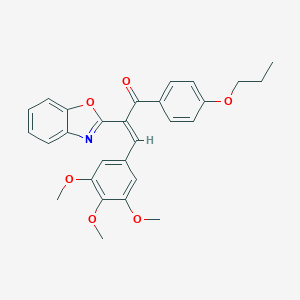
![2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one](/img/structure/B284759.png)
![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)
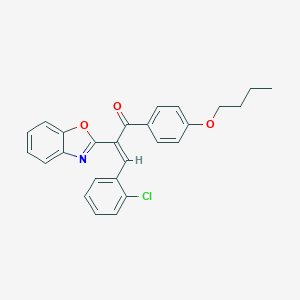
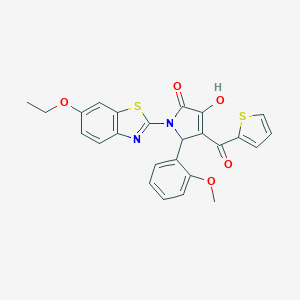
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B284770.png)
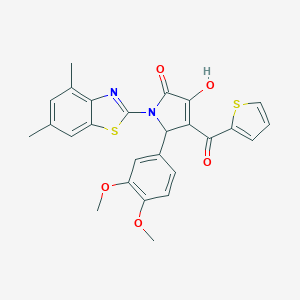
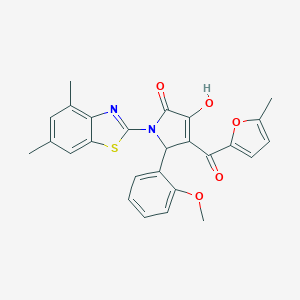
![10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B284773.png)